Enantiomeric Integrity: Stereochemical Purity of (S)-2-(2-Ethoxyethyl)piperazine vs. Racemate in D2 Antagonist Synthesis
In the synthesis of piperazine-substituted aryl benzodiazepines as dopamine D2 receptor antagonists, Eli Lilly's patent WO2004/014895 A1 explicitly specifies the (S)-configuration at the piperazine C2 carbon as the preferred stereochemistry for compounds bearing alkoxyethyl substituents [1]. While the patent does not isolate the building block's individual biological activity, the preference for a single enantiomer in the final drug candidates implies that the chiral integrity of the starting (S)-2-(2-ethoxyethyl)piperazine building block is critical for achieving the desired receptor binding profile. The racemic mixture would yield a 1:1 mixture of diastereomers at the final product stage, potentially reducing target engagement. Commercial suppliers list the enantiomeric purity of (S)-2-(2-ethoxyethyl)piperazine as typically ≥95% .
| Evidence Dimension | Stereochemical preference for antipsychotic target engagement |
|---|---|
| Target Compound Data | Single (S)-enantiomer; commercial purity ≥95% |
| Comparator Or Baseline | Racemic 2-(2-ethoxyethyl)piperazine (no CAS reported; 1:1 S:R mixture) or opposite (R)-enantiomer |
| Quantified Difference | Not directly quantifiable; inferred from patent's explicit requirement for (S)-configuration in final D2 antagonist structures |
| Conditions | Eli Lilly patent WO2004/014895 A1 (piperazine-substituted aryl benzodiazepines as D2 antagonists) |
Why This Matters
Procurement of the enantiopure (S)-form avoids diastereomer separation at later synthetic stages, saving both time and cost in lead optimization campaigns targeting chiral receptors.
- [1] Aicher, T. D., et al. (Eli Lilly and Company). (2004). Piperazine substituted aryl benzodiazepines. WO2004/014895 A1. View Source
